molecular formula C16H26N2O5S B13451239 (Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid

Cat. No.: B13451239
M. Wt: 358.5 g/mol
InChI Key: DHSUYTOATWAVLW-MMURARSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-Cilastatin is a stereoisomer of cilastatin, a compound primarily known for its role as a renal dehydropeptidase inhibitor. Cilastatin is often used in combination with antibiotics like imipenem to prevent the degradation of the antibiotic in the kidneys, thereby enhancing its efficacy. The (R,R)-enantiomer refers to the specific spatial arrangement of the molecule, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Cilastatin involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. Common synthetic routes include:

    Chiral Resolution: This method separates the (R,R)-enantiomer from a racemic mixture using chiral agents or chromatography.

    Asymmetric Synthesis: This involves the use of chiral catalysts or starting materials to directly produce the (R,R)-enantiomer.

Industrial Production Methods

Industrial production of (R,R)-Cilastatin typically involves large-scale asymmetric synthesis due to its efficiency and scalability. The process includes:

    Catalytic Hydrogenation: Using chiral catalysts to hydrogenate specific intermediates.

    Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Cilastatin undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

(R,R)-Cilastatin has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in inhibiting renal dehydropeptidase and its effects on kidney function.

    Medicine: Combined with antibiotics to enhance their efficacy and reduce renal toxicity.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

(R,R)-Cilastatin exerts its effects by inhibiting renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, (R,R)-Cilastatin prevents the breakdown of antibiotics like imipenem, allowing them to remain active in the body for a longer period. The molecular targets include the active site of renal dehydropeptidase, where (R,R)-Cilastatin binds and inhibits its activity.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-Cilastatin: The enantiomer of (R,R)-Cilastatin with different spatial arrangement and potentially different biological activity.

    Imipenem: Often used in combination with cilastatin to enhance its efficacy.

    Meropenem: Another antibiotic that can be used with cilastatin for similar purposes.

Uniqueness

(R,R)-Cilastatin is unique due to its specific stereochemistry, which can influence its binding affinity and inhibitory activity. This makes it particularly effective in combination with certain antibiotics, enhancing their therapeutic effects and reducing renal toxicity.

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m0/s1

InChI Key

DHSUYTOATWAVLW-MMURARSESA-N

Isomeric SMILES

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Origin of Product

United States

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